molecular formula C18H40O7Si B8163066 2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol

2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol

Cat. No.: B8163066
M. Wt: 396.6 g/mol
InChI Key: KRAXAZGPWJWDGC-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol is a silicon-containing organic compound characterized by its unique structure, which includes multiple ether linkages and a silanol group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol typically involves the reaction of silanes with sodium hydroxide to produce oxidized silanols, followed by methylation to achieve the desired product . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process includes the careful handling of reagents and optimization of reaction parameters to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol can undergo various chemical reactions, including:

    Oxidation: The silanol group can be oxidized to form siloxanes.

    Reduction: Reduction reactions can convert the silanol group to silanes.

    Substitution: The ether linkages can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed:

    Oxidation: Siloxanes and other oxidized silicon compounds.

    Reduction: Silanes and related reduced products.

    Substitution: Various substituted ethers and silanol derivatives.

Scientific Research Applications

2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol involves its interaction with molecular targets through its silanol and ether groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. The compound’s ability to modify surface properties makes it valuable in applications requiring specific surface characteristics.

Comparison with Similar Compounds

Uniqueness: 2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol stands out due to its multiple ether linkages and silanol group, which confer unique chemical properties and a wide range of applications. Its ability to improve surface wettability and reduce surface tension makes it particularly valuable in both research and industrial contexts.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40O7Si/c1-18(2,3)26(4,5)25-17-16-24-15-14-23-13-12-22-11-10-21-9-8-20-7-6-19/h19H,6-17H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAXAZGPWJWDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40O7Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 28c was prepared according to the procedure described hereinabove for Compound 6a, using hexaethylene glycol (5 grams, 17.7 mmol), TBDMSCl (1.65 grams, 11 mmol), and imidazole (0.748 grams, 11 mmol) in DMF (26 ml), yielding 1 gram of the product (14% yield).
[Compound]
Name
Compound 6a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Three
Quantity
0.748 g
Type
reactant
Reaction Step Four
Name
Quantity
26 mL
Type
solvent
Reaction Step Five
Yield
14%

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